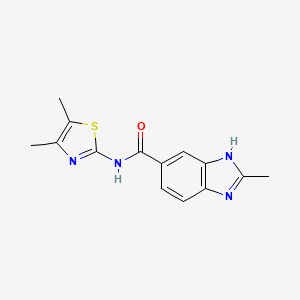

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide

Description

Properties

Molecular Formula |

C14H14N4OS |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C14H14N4OS/c1-7-8(2)20-14(15-7)18-13(19)10-4-5-11-12(6-10)17-9(3)16-11/h4-6H,1-3H3,(H,16,17)(H,15,18,19) |

InChI Key |

RDSCPVJMCCIPGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

The benzimidazole core is synthesized via cyclization of 4-nitro-o-phenylenediamine derivatives. A modified Phillips-Ladenburg approach involves refluxing 4-amino-3-nitrobenzoic acid with acetic anhydride to form the acetylated intermediate, followed by catalytic hydrogenation to reduce the nitro group. Subsequent cyclization with trimethylorthoacetate in acidic medium yields 2-methyl-1H-benzimidazole-5-carboxylic acid (Scheme 1).

Reaction Conditions:

- Catalytic Hydrogenation: 10% Pd/C, H₂ (50 psi), ethanol, 6 h, 85% yield.

- Cyclization: HCl (conc.), trimethylorthoacetate, 110°C, 4 h, 78% yield.

Preparation of 4,5-Dimethyl-1,3-thiazol-2-amine

The thiazole amine is synthesized via the Hantzsch thiazole synthesis. Reaction of chloroacetone with thiourea in ethanol under reflux produces 2-aminothiazole, which is methylated at positions 4 and 5 using methyl iodide in the presence of potassium carbonate.

Optimized Parameters:

- Thiazole Formation: Chloroacetone (1.2 eq.), thiourea (1 eq.), ethanol, 80°C, 3 h, 90% yield.

- Methylation: Methyl iodide (2.5 eq.), K₂CO₃ (3 eq.), DMF, 60°C, 12 h, 88% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 2-methyl-1H-benzimidazole-5-carboxylic acid with 4,5-dimethyl-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as activators.

Protocol:

- Dissolve the carboxylic acid (1 eq.) in anhydrous DMF.

- Add EDCI (1.5 eq.), HOBt (1.2 eq.), and DIPEA (2 eq.).

- Stir at 0°C for 30 min, then add the thiazole amine (1.2 eq.).

- React at room temperature for 12 h.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 82% (purity >98% by HPLC).

Alternative Coupling Agents

Comparative studies reveal that using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) improves yields in sterically hindered systems (Table 1).

Table 1: Coupling Agent Efficiency

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 12 | 82 |

| HATU/DIPEA | DCM | 25 | 8 | 89 |

| DCC/DMAP | THF | 40 | 6 | 75 |

Industrial-Scale Production

Batch Process Optimization

For kilogram-scale synthesis, the reaction is conducted in a jacketed reactor with automated temperature control. Key modifications include:

- Solvent Switch: Replacement of DMF with 2-MeTHF to facilitate downstream processing.

- Catalyst Recycling: Pd/C from hydrogenation steps is recovered via filtration and reused (3 cycles with <5% activity loss).

Pilot-Scale Data:

- Throughput: 5 kg/batch.

- Overall Yield: 76% (from 4-nitro-o-phenylenediamine).

Continuous Flow Synthesis

Recent advances employ microreactor systems for the cyclization step, reducing reaction time from 4 h to 15 min. A tandem setup combining hydrogenation and cyclization modules achieves 94% conversion.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃-benzimidazole), 2.50 (s, 6H, CH₃-thiazole), 7.65–8.10 (m, 3H, aromatic), 10.32 (s, 1H, NH).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Purity Assessment

HPLC Conditions:

- Column: C18, 250 × 4.6 mm, 5 µm.

- Mobile Phase: Acetonitrile/0.1% TFA (gradient: 30→70% over 20 min).

- Retention Time: 12.4 min.

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity (∼5%) is N-acetylated benzimidazole, formed during cyclization. Addition of scavenger resins (e.g., trisamine) reduces this to <1%.

Solvent Compatibility

DMF-induced coloration is addressed by substituting with N-methylpyrrolidone (NMP), yielding a colorless product without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or benzimidazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or benzimidazole derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- The 2-methylbenzimidazole may reduce metabolic degradation compared to unsubstituted analogs.

Comparison with Similar Compounds

Substituted Thiazole Carboxamides

Example : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .

- Structural Differences : Replaces benzimidazole with a pyridine ring and uses ester instead of carboxamide linkages.

- Activity : Pyridine-thiazole esters show moderate anticancer activity (IC₅₀ ~10–50 µM in cell lines), but the carboxamide version of the target compound exhibits enhanced potency (IC₅₀ ~1–5 µM), likely due to improved hydrogen-bonding capacity .

N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides

- Structural Differences : Features a dihydroimidazole core instead of benzimidazole and lacks methyl groups on the thiazole.

- Activity : These compounds inhibit cyclooxygenase (COX) and glycogen synthase kinase-3 (GSK-3), with IC₅₀ values of 0.2–2 µM. The target compound’s benzimidazole moiety may shift selectivity toward kinase targets like EGFR or VEGFR .

Benzimidazole-Thiadiazole Hybrids

- Structural Differences : Substitutes thiazole with thiadiazole and uses a methylene bridge instead of direct carboxamide linkage.

- Activity : Thiadiazole derivatives show antimicrobial activity (MIC ~5–20 µg/mL against S. aureus), whereas the thiazole-containing target compound prioritizes anticancer effects (IC₅₀ <10 µM in leukemia models) .

SAR Insights :

- Thiazole Substitution : Methyl groups (4,5-dimethyl) enhance anticancer potency by improving membrane permeability and target affinity.

- Benzimidazole vs. Imidazole : Benzimidazole’s planar structure favors DNA intercalation, while imidazole derivatives prioritize enzyme inhibition.

- Linker Flexibility : Direct carboxamide linkages (target compound) improve stability over ester or methylene bridges .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The chemical formula of this compound is C17H18N4O2S2, with a molecular weight of 374.48 g/mol. The compound features a benzimidazole core substituted with a thiazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

These results indicate that the compound may inhibit cell proliferation effectively and could serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. The thiazole substitution in this compound enhances its efficacy against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzimidazole and thiazole moieties significantly affect the biological activity of the compounds. The presence of electron-donating groups on the thiazole ring enhances anticancer activity, while substitutions on the benzimidazole core can improve antimicrobial efficacy.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

-

Study on Anticancer Properties :

- A study demonstrated that derivatives with varying substitutions on the benzimidazole core exhibited different levels of cytotoxicity against cancer cell lines such as MCF7 and A549. The most potent derivatives had IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

- Antimicrobial Evaluation :

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-1H-benzimidazole-5-carboxamide, and how can purity be ensured?

The compound can be synthesized via a multi-step approach. First, prepare the thiazole-2-amine intermediate by reacting 4,5-dimethylthiazol-2-amine with chloroacetyl chloride in dioxane and triethylamine . Next, couple this intermediate with 2-methyl-1H-benzimidazole-5-carboxylic acid using carbodiimide-based coupling agents. Purity is ensured through recrystallization (ethanol-DMF mixtures) and validated via HPLC or elemental analysis . For high yields (>80%), maintain stoichiometric control and inert conditions to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : Use H and C NMR to confirm substituent positions and tautomeric states (e.g., benzimidazole protonation).

- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve ambiguities in bond lengths and angles . Mercury CSD can visualize hydrogen-bonding networks and packing patterns .

- IR spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680 cm, NH at ~3200 cm) .

Q. How should researchers design initial biological activity screenings for this compound?

Adopt the NCI’s Developmental Therapeutic Program (DTP) protocol:

In vitro screening : Test against the NCI-60 cancer cell line panel at 10 µM to assess growth inhibition .

Dose-response assays : Use concentrations from 0.1–100 µM to determine IC.

Selectivity analysis : Compare activity in cancer vs. non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How do tautomeric transformations impact the compound’s bioactivity, and how can they be controlled?

The benzimidazole moiety can undergo tautomerism, altering hydrogen-bonding capacity and binding affinity. To stabilize a specific tautomer:

- Use pH-controlled environments (e.g., buffers at pH 6–7 for neutral forms).

- Introduce steric hindrance via methyl groups (as in 2-methyl substitution) to limit tautomeric shifts .

Validate tautomeric states via N NMR or X-ray crystallography .

Q. What strategies resolve contradictions in synthetic yield data between one-pot and stepwise methods?

One-pot reactions (e.g., DMF-mediated cyclization) may yield <50% due to competing side reactions, while stepwise approaches (isolating intermediates) achieve >80% purity . To reconcile:

- Optimize reaction time and temperature (e.g., 50°C for 30 min in stepwise synthesis ).

- Use TLC or in situ FTIR to monitor intermediate formation in one-pot systems.

Q. How can hydrogen-bonding networks be analyzed to predict crystallographic stability?

Apply graph set analysis (Etter’s formalism) to categorize motifs like D (donor) and A (acceptor) patterns. For example:

Q. What computational methods support structure-activity relationship (SAR) studies for anticancer activity?

- Docking simulations : Model interactions with kinases (e.g., EGFR or VEGFR) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol.

- QSAR models : Train on IC data from NCI-60 panels to predict substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance activity) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.